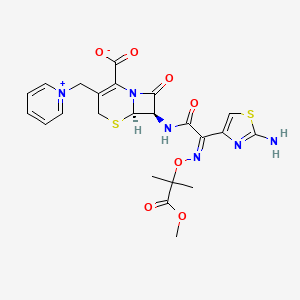
Methyl ceftazidime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Ceftazidime is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound retains the core structure of ceftazidime but includes a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl ceftazidime involves the modification of the ceftazidime moleculeThe reaction conditions often include the use of specific catalysts and solvents to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as Rapid Resolution Liquid Chromatography are employed to validate the concentration and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl ceftazidime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl ceftazidime has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cephalosporins under various chemical reactions.
Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating infections caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Wirkmechanismus
Methyl ceftazidime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Ceftazidime: The parent compound, known for its broad-spectrum activity.
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness: Methyl ceftazidime is unique due to the presence of the methyl group, which may enhance its stability and alter its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains compared to its parent compound .
Eigenschaften
CAS-Nummer |
1354396-23-8 |
|---|---|
Molekularformel |
C23H24N6O7S2 |
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1 |
InChI-Schlüssel |
SQQLCFFMLJEMPT-GPQTWHBLSA-N |
SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Isomerische SMILES |
CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2- |
Herkunft des Produkts |
United States |
Q1: What is the significance of Ceftazidime Methyl Ester content in Ceftazidime powder injection?
A1: Ceftazidime Methyl Ester is identified as an impurity in Ceftazidime powder injection []. The research emphasizes achieving high purity of Ceftazidime for improved stability, safety, and antibacterial activity. The study specifically aims to limit the presence of Ceftazidime Methyl Ester to less than 0.05wt% in the final drug product []. This highlights the importance of controlling impurities like Ceftazidime Methyl Ester during drug manufacturing to ensure the quality and efficacy of Ceftazidime powder injection.
Q2: Are there any known methods to minimize Ceftazidime Methyl Ester formation during Ceftazidime synthesis?
A2: While the provided research article [] focuses on the final product quality and doesn't delve into specific synthesis methods, controlling Ceftazidime Methyl Ester formation likely involves optimizing reaction conditions during Ceftazidime synthesis. Factors such as reaction temperature, pH, and choice of reagents could influence the formation of this specific impurity. Further research into the synthetic pathways of Ceftazidime would be needed to provide detailed strategies for minimizing Ceftazidime Methyl Ester production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















